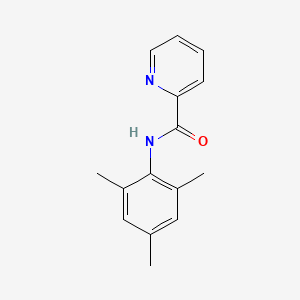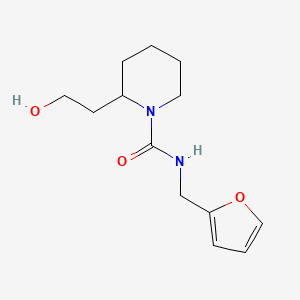![molecular formula C13H26N2O2 B6639866 N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B6639866.png)
N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide, commonly known as HPP-3, is a chemical compound that belongs to the class of piperidine derivatives. HPP-3 has shown potential as a therapeutic agent in various scientific research studies.
Mécanisme D'action
The mechanism of action of HPP-3 involves the modulation of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. HPP-3 has also been shown to inhibit the activity of various enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
HPP-3 has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation, improve cognitive function, and alleviate pain. HPP-3 has also been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HPP-3 in lab experiments include its high potency, specificity, and low toxicity. However, the limitations of using HPP-3 include the lack of long-term safety data and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of HPP-3. These include further studies to determine the optimal dosage and administration route, the development of more potent and selective derivatives, and the exploration of its potential therapeutic applications in other neurological disorders.
In conclusion, HPP-3 is a promising compound that has shown potential as a therapeutic agent in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of HPP-3 and its derivatives.
Méthodes De Synthèse
The synthesis of HPP-3 involves a multi-step process that includes the reaction of piperidine with 2-bromo-2-methylpropan-1-ol, followed by the reaction with 2-methylpropanoyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
HPP-3 has been studied extensively for its potential therapeutic applications in various scientific research studies. It has shown potential as a neuroprotective agent, anti-inflammatory agent, and analgesic agent. HPP-3 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)12(16)14-11-6-5-7-15(8-11)9-13(3,4)17/h10-11,17H,5-9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXNROYMYIEFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCN(C1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6639787.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)


![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)


![[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B6639859.png)
![1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B6639868.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)
![1-[[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B6639884.png)
![2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6639892.png)